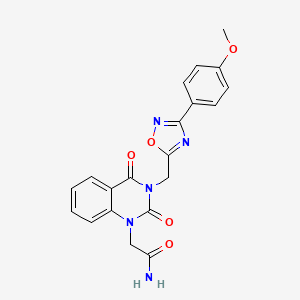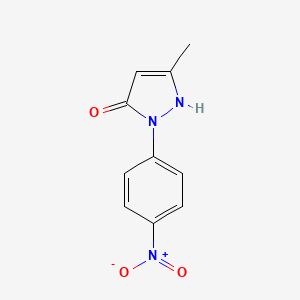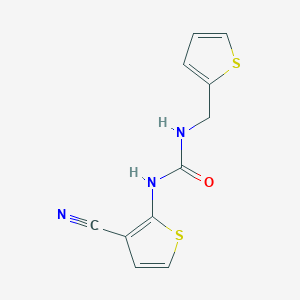
2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound known for its diverse applications in scientific research. Its intricate structure features a combination of various functional groups, making it a subject of interest in chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of intermediates. The process includes the condensation of 4-methoxybenzohydrazide with various aldehydes to form the corresponding hydrazones. Subsequent cyclization reactions produce the 1,2,4-oxadiazole ring. This intermediate is then coupled with the appropriate quinazoline derivative under controlled conditions, using a series of catalysts and solvents to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure scalability and cost-effectiveness. This typically involves automated synthesis processes, large-scale reactors, and rigorous quality control measures to yield the desired product with high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : This can lead to the formation of corresponding oxides or other derivatives.
Reduction: : Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, copper sulfate.
Major Products: The primary products from these reactions are often derivatives that retain the core structure of the compound but with altered functional groups, enhancing or modifying its properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a building block for the synthesis of more complex molecules.
Studied for its unique electronic properties, which can be useful in materials science.
Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer activities.
Used in pharmacological research to study its effects on various biological pathways.
Utilized in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action for this compound is largely dependent on its interaction with biological targets. The presence of the oxadiazole and quinazoline rings allows it to bind to specific enzymes or receptors, influencing various biochemical pathways. For instance, it might inhibit or activate certain enzymes, leading to therapeutic effects in medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-(3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
2-(3-((3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Uniqueness: What sets 2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide apart is its methoxyphenyl group. This functional group can influence the compound's electronic properties, potentially enhancing its biological activity compared to similar compounds.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its complex structure and diverse reactivity make it a valuable subject for studies in chemistry, biology, medicine, and industry. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential and develop new innovations based on this unique molecule.
Feel free to share what interests you most about this compound or what angle you want to dive deeper into.
Eigenschaften
IUPAC Name |
2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c1-29-13-8-6-12(7-9-13)18-22-17(30-23-18)11-25-19(27)14-4-2-3-5-15(14)24(20(25)28)10-16(21)26/h2-9H,10-11H2,1H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHOWDIZFUVXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)




![1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2506525.png)


![1-{[2,3'-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol](/img/structure/B2506528.png)
![3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B2506529.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)


